molecular formula C6H5F3N2 B1339373 2,4,5-Trifluorobenzene-1,3-diamine CAS No. 321182-37-0

2,4,5-Trifluorobenzene-1,3-diamine

Cat. No. B1339373
CAS RN: 321182-37-0
M. Wt: 162.11 g/mol
InChI Key: ONVSXVVJFJJZQX-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H5F3N2 . It is used in various applications, including as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzene-1,3-diamine consists of a benzene ring substituted with three fluorine atoms and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzene-1,3-diamine has a molecular weight of 162.11 . It has a density of 1.5±0.1 g/cm3, a boiling point of 244.8±35.0 °C at 760 mmHg, and a flash point of 107.1±16.6 °C .

Scientific Research Applications

Synthesis and Material Applications

2,4,5-Trifluorobenzene-1,3-diamine and its derivatives play a significant role in the synthesis of advanced materials. Notably, new fluorinated polyimides have been synthesized using unsymmetrical diamines, including trifluoromethyl groups, which possess notable thermal stability, light color, good optical transparency, and low dielectric constants, making them suitable for various industrial applications, such as in the electronics sector (Wang et al., 2012). Additionally, these compounds have been utilized in the synthesis of liquid-crystal alignment agents, indicating their potential in advanced display technologies (Liu et al., 2002).

Pharmaceutical Synthesis Applications

In the pharmaceutical domain, 2,4,5-Trifluorobenzene-1,3-diamine derivatives have been used as intermediates in the synthesis of medically significant compounds. For instance, 1,2,4-Trifluorobenzene, a derivative, serves as a crucial raw material in the production of sitagliptin phosphate, a prominent diabetes medication, indicating the compound's importance in enhancing healthcare solutions (Fu et al., 2016).

Chemical Process Innovations

The compound and its derivatives have also catalyzed innovations in chemical synthesis processes. Notably, a continuous-flow system has been developed for efficient and high-yield synthesis of 2,4,5-trifluorobromobenzene, showcasing the adaptability of this compound in streamlining and enhancing chemical production methodologies (Deng et al., 2016). Similarly, its use in the continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid further underscores its versatility and efficiency in chemical synthesis (Deng et al., 2015).

properties

IUPAC Name

2,4,5-trifluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(10)5(9)6(11)4(2)8/h1H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVSXVVJFJJZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573728
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzene-1,3-diamine

CAS RN

321182-37-0
Record name 2,4,5-Trifluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-1,3-phenylenediamine
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